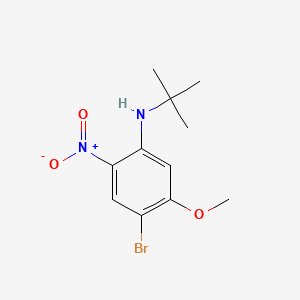

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDLRMZYHRZKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681500 | |

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-45-7 | |

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a substituted nitroaniline with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS Number for this exact compound is not readily found in major chemical databases, its structural analogs are available and well-documented, suggesting its viability as a synthetic target. For reference, the closely related ethoxy analog, 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, is registered under CAS Number 1280786-66-4.[1] This document outlines the compound's physicochemical properties, a detailed, field-proven synthetic protocol, its potential applications in drug discovery, and essential safety considerations.

Core Compound Characteristics

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline belongs to the class of substituted anilines, which are pivotal intermediates in the synthesis of pharmaceuticals and dyes.[2] The molecule's functionality—a brominated aromatic ring, a sterically hindered secondary amine, a methoxy group, and a nitro group—provides a versatile platform for further chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the bulky tert-butyl group provides steric shielding and modulates solubility.

Quantitative data for the target compound is not widely published. The following table summarizes key properties, with some values estimated based on structurally similar compounds such as 4-bromo-5-methoxy-2-nitroaniline and 4-bromo-N-butyl-5-methoxy-2-nitroaniline.

| Property | Value / Description | Source(s) |

| CAS Number | Not found. (Analog: 1280786-66-4) | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | - |

| Molecular Weight | 303.15 g/mol | - |

| IUPAC Name | 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | - |

| Appearance | Expected to be a yellow or orange crystalline solid. | [3][4] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol, ethyl acetate, and DMSO. | [2][3] |

| Melting Point | Estimated >100 °C, based on related structures. | [3][5] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be approached through a multi-step pathway, beginning with a commercially available precursor. The following protocol is designed for high yield and purity, with each step's rationale explained to ensure reproducibility and understanding. This process is adapted from established methodologies for the synthesis of related nitroaniline derivatives.[6][7]

The proposed synthesis starts from 3-bromo-4-methoxyaniline and proceeds through N-alkylation, acetylation (protection), nitration, and deprotection.

Caption: Proposed multi-step synthesis of the target compound.

-

Rationale: The initial step involves introducing the tert-butyl group onto the aniline nitrogen. This is a standard nucleophilic substitution reaction where the amine attacks the tert-butyl bromide. A non-nucleophilic base is used to neutralize the HBr formed during the reaction.

-

Protocol:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a hindered base, for example, diisopropylethylamine (1.5 eq).

-

Add tert-butyl bromide (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(tert-butyl)-3-bromo-4-methoxyaniline.

-

-

Rationale: The secondary amine is protected as an acetamide to prevent oxidation and side reactions during the subsequent nitration step. The acetyl group is a robust protecting group that can be easily removed later.[8]

-

Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.[8]

-

Add acetic anhydride (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 12-18 hours.[8]

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(tert-butyl)-N-(3-bromo-4-methoxyphenyl)acetamide.

-

-

Rationale: This is the key step where the nitro group is introduced onto the aromatic ring. The methoxy group is an ortho-, para-director, and the acetamido group is also an ortho-, para-director. The position ortho to the methoxy group and meta to the bromo group is sterically accessible and electronically favored for electrophilic nitration. A mixture of nitric and sulfuric acid is the standard nitrating agent.

-

Protocol:

-

In a flask cooled in an ice-salt bath (0-5 °C), slowly add the acetamide from Step 2 (1.0 eq) to concentrated sulfuric acid.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the mixture onto crushed ice. The product will precipitate.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

-

-

Rationale: The final step is the removal of the acetyl protecting group to regenerate the secondary amine. This is typically achieved by acid-catalyzed hydrolysis.[6]

-

Protocol:

-

Suspend the nitrated product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

-

Applications in Drug Discovery and Development

Substituted nitroanilines are valuable scaffolds in medicinal chemistry. Their utility stems from their role as versatile intermediates and, in some cases, as pharmacologically active agents themselves.

-

Proton Pump Inhibitors: The related compound, 4-methoxy-2-nitroaniline, is a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor.[6] The structural features of the target compound make it a candidate for synthesizing novel analogs of such drugs.

-

Anthelmintic Agents: The synthesis of albendazole, an anthelmintic drug, involves a 4-substituted-2-nitroaniline intermediate.[9] This highlights the potential of the title compound in developing new anti-parasitic agents.

-

Anticancer Research: Many benzenesulphonamide derivatives containing substituted aniline moieties have been investigated as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. The presence of bromo and methoxy groups on the aniline ring has been shown to yield potent cytotoxic compounds.

-

Enzyme Inhibition: Nitroaromatic compounds are present in a variety of drugs and have been explored as inhibitors for enzymes like carbonic anhydrase.

Caption: A typical workflow for evaluating the compound in drug discovery.

Safety and Handling

Disclaimer: This compound should only be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

Based on the safety data for structurally related compounds like 4-bromo-2-nitroaniline, the following hazards are anticipated:[10]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Sensitization: May cause an allergic skin reaction.

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

-

CP Lab Safety. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. [Link]

-

Chemspace. 4-bromo-N-butyl-5-methoxy-2-nitroaniline. [Link]

-

PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]

- 4. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]

- 5. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 10. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a novel substituted aniline of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and draws upon empirical data from closely related structural analogs. By dissecting the electronic and steric contributions of each substituent—bromo, N-tert-butyl, methoxy, and nitro—on the aniline core, we present a predictive profile of its reactivity, spectroscopic characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, or application of this molecule, enabling informed experimental design and hypothesis-driven research.

Molecular Structure and Substituent Effect Analysis

The foundational step in predicting the behavior of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a thorough analysis of its molecular architecture. The molecule is a polysubstituted aniline, a scaffold prevalent in pharmacologically active compounds. The specific arrangement of substituents dictates its unique electronic and steric landscape.

-

Aniline Core : The central phenyl ring with an attached amino group is the basic framework. The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution.

-

N-tert-butyl Group : This bulky alkyl group attached to the aniline nitrogen introduces significant steric hindrance. This will likely modulate the nucleophilicity and basicity of the nitrogen atom and sterically shield the ortho-positions.

-

Nitro Group (-NO₂) : Positioned ortho to the amino group, the nitro group is a strong electron-withdrawing group and a meta-director. Its presence will significantly decrease the electron density of the aromatic ring and lower the basicity of the aniline nitrogen.

-

Bromo Group (-Br) : Located para to the amino group, bromine is an electronegative atom that withdraws electron density via induction but can donate electron density through resonance. It is an ortho-, para-director.

-

Methoxy Group (-OCH₃) : Situated meta to the amino group, the methoxy group is a strong electron-donating group through resonance and an ortho-, para-director.

The interplay of these groups creates a complex electronic environment. The strong electron-withdrawing nitro group will dominate, making the aromatic ring electron-deficient and the aniline less basic.

Caption: A potential synthetic workflow for the target compound.

Protocol Considerations:

-

N-tert-butylation : This step can be challenging due to the steric bulk. It might require forcing conditions or specialized reagents. The amino group's nucleophilicity is crucial.

-

Nitration : This is a critical step. The directing effects of the existing substituents (bromo, methoxy, and N-tert-butylamino) must be carefully considered to achieve the desired regioselectivity. The N-tert-butylamino and methoxy groups are ortho-, para-directing, while the bromo group is also an ortho-, para-director. The position ortho to the powerful N-tert-butylamino group is the most likely site for nitration. [1]The reaction is highly exothermic and requires careful temperature control to prevent side reactions. [2]

Predicted Reactivity

-

Aromatic Ring : The ring is expected to be deactivated towards further electrophilic substitution due to the potent electron-withdrawing nitro group.

-

Amino Group : The aniline nitrogen will be weakly basic and a poor nucleophile due to resonance delocalization into the nitro-substituted ring and steric hindrance from the tert-butyl group.

-

Nitro Group : The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a route to the corresponding diamine, a potentially useful building block.

Potential Applications in Drug Discovery

Substituted nitroanilines are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. [3][4]

-

Scaffold for Kinase Inhibitors : The aniline core is a common feature in many kinase inhibitors. Further functionalization of this molecule could lead to potent and selective inhibitors of various kinases implicated in cancer and other diseases.

-

Building Block for Benzimidazoles : Reduction of the nitro group to an amine would generate a 1,2-diamine derivative. This is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial and anticancer properties. [5]* Antiproliferative Agents : Many molecules containing bromo and methoxy substituted phenyl rings have shown potent cytotoxic effects against various cancer cell lines. [6]The title compound could be investigated for similar antiproliferative activities.

Predicted Safety and Handling

A comprehensive safety assessment requires experimental data. However, based on the known hazards of structurally similar compounds, a precautionary approach is warranted.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Predicted Classification | Rationale & References |

| Acute Toxicity, Oral | Category 3 or 4 | Nitroanilines are often harmful or toxic if swallowed. [7][8] |

| Acute Toxicity, Dermal | Category 3 or 4 | Harmful or toxic in contact with skin. [8] |

| Acute Toxicity, Inhalation | Category 3 or 4 | Harmful or toxic if inhaled. [8] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. [7][8] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. [7][8] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | Based on related aniline derivatives. [7] |

Handling Precautions:

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9][10]* Handling : Avoid generating dust. Wash hands thoroughly after handling. [11]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Caption: Relationship between hazards, PPE, and safe handling procedures.

Conclusion

References

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (URL: [Link])

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P

-

SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. (URL: [Link])

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])

- CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google P

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (URL: [Link])

-

Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (URL: [Link])

-

CAS No: 1330750-43-0| Chemical Name : 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. (URL: [Link])

-

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams - CP Lab Safety. (URL: [Link])

-

FTIR spectrum of 2-methoxy-4-nitroaniline - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2 [chemicalbook.com]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, describes methods for its analytical characterization, and provides essential safety and handling protocols.

Compound Profile and Physicochemical Properties

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a halogenated nitroaromatic compound. Its structure, featuring a sterically hindered tert-butyl group on the amine, a methoxy substituent, and a nitro group ortho to the amine, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Table 1: Physicochemical Properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

| Property | Value | Source |

| IUPAC Name | 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | - |

| CAS Number | 1261988-45-7 | |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | |

| Molecular Weight | 303.15 g/mol | Calculated |

| Canonical SMILES | CC(C)(C)NC1=C(C=C(C=C1OC)Br)[O-] | - |

| Appearance | Expected to be a crystalline solid | Analogy |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be approached through a multi-step pathway, leveraging established methodologies for the regioselective modification of aniline derivatives. The proposed synthetic route is designed for efficiency and control over the introduction of each substituent.

Proposed Synthetic Workflow

The synthesis begins with a commercially available starting material, 4-bromo-5-methoxy-2-nitroaniline, and introduces the N-tert-butyl group in the final step. This approach is often preferable to introducing the bulky tert-butyl group early, which could sterically hinder subsequent reactions.

A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Abstract

Substituted nitroanilines are a critical class of compounds, serving as foundational scaffolds in the synthesis of pharmaceuticals, dyes, and materials with advanced optical properties. The precise substitution pattern on the aniline ring dictates the molecule's physicochemical properties and biological activity. This guide provides an in-depth, multi-technique framework for the unambiguous structural elucidation of a novel derivative, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. We present a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the critical reasoning behind the application of each analytical technique to achieve definitive structural confirmation.

Introduction and Core Structure

The molecule at the center of this guide, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, possesses a complex arrangement of functional groups on an aniline core. These include a bulky N-alkyl group (tert-butyl), an electron-donating methoxy group, and two electron-withdrawing substituents (bromo and nitro). The specific regio- and chemo-selectivity of its synthesis and the interplay of these groups create a unique electronic and steric environment. Accurate structural verification is paramount before its use in further applications. This guide establishes a systematic approach to confirm the molecular formula, identify all functional groups, determine the precise connectivity of every atom, and, ultimately, define its three-dimensional architecture.

Caption: Proposed 2D structure of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Plausible Synthetic Origin: A Rationale for Structural Hypothesis

Before elucidation, it is crucial to understand the molecule's likely synthetic origin. A plausible route provides a strong hypothesis for the expected connectivity and informs the search for potential isomeric impurities. A logical pathway would involve the protection, nitration, bromination, and N-alkylation of a suitable precursor, such as 3-methoxyaniline. The directing effects of the methoxy and amino groups are key to achieving the desired substitution pattern.

Caption: A plausible synthetic workflow for the target compound.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the synergistic combination of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that confirms the initial hypothesis and rules out alternatives.

Caption: Integrated workflow for comprehensive structure elucidation.

Mass Spectrometry: Confirming the Formula and Halogen Presence

Causality: The first step in any structural analysis is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric formulas. For halogenated compounds, the characteristic isotopic distribution of bromine serves as a definitive marker.[1]

Expected Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a distinctive isotopic pattern in the mass spectrum, where the molecular ion (M⁺) peak is accompanied by an (M+2)⁺ peak of almost identical intensity.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | Derived from the proposed structure. |

| Monoisotopic Mass | 302.0269 u | Calculated for C₁₁H₁₅⁷⁹BrN₂O₃. |

| M⁺ Peak (m/z) | ~302.03 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| (M+2)⁺ Peak (m/z) | ~304.03 | Corresponds to the molecule with the ⁸¹Br isotope. |

| Intensity Ratio | M⁺ : (M+2)⁺ ≈ 1:1 | Characteristic isotopic signature of a single bromine atom.[2][3] |

| Key Fragment (m/z) | ~246.0 | Loss of the tert-butyl group ([M-56]⁺), a common fragmentation pathway for N-tert-butyl compounds. |

| Key Fragment (m/z) | ~272.0 | Loss of the methoxy group ([M-30]⁺). |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

-

Analysis: Analyze the resulting spectrum for the [M+H]⁺ and [M+H+2]⁺ ion cluster to confirm the molecular weight and bromine presence. Use the instrument software to generate a predicted elemental formula from the accurate mass measurement.

Infrared Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups. The polarity of the N-O bonds in the nitro group and the N-H bond in the secondary amine results in strong, characteristic absorption bands that are easily identifiable.[4][5]

Expected Data: The IR spectrum will provide a "fingerprint" of the molecule's functional groups, confirming the presence of the nitro, amine, ether, and alkyl functionalities.

| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale & Reference |

| Secondary Amine | N-H Stretch | 3350 - 3450 | A single, sharp peak characteristic of a secondary amine. |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong absorption due to the highly polar N-O bonds in an aromatic nitro compound.[6] |

| Nitro Group | Symmetric NO₂ Stretch | 1360 - 1290 | A second strong absorption, confirming the nitro group.[6] |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Corresponds to the tert-butyl and methoxy methyl groups. |

| Aryl Ether | C-O Stretch | 1200 - 1275 | Asymmetric stretch for the Ar-O-CH₃ system. |

| C-Br Bond | C-Br Stretch | 600 - 700 | This peak is in the fingerprint region and may be difficult to assign definitively, but its presence is expected.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, baseline correction if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: Mapping the Atomic Connectivity

Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the atomic skeleton. ¹H and ¹³C NMR reveal the chemical environment of each hydrogen and carbon atom, while 2D NMR experiments (COSY, HMBC) establish their connectivity, confirming the substitution pattern on the aromatic ring.[8]

Expected ¹H NMR Data: The electronic effects of the substituents are critical for predicting chemical shifts. The nitro group is strongly electron-withdrawing (deshielding), while the methoxy and amino groups are electron-donating (shielding).

| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (Position 6) | 7.5 - 7.8 | Singlet (s) | 1H | This proton is ortho to the strongly deshielding nitro group. |

| Ar-H (Position 3) | 6.5 - 6.8 | Singlet (s) | 1H | This proton is ortho to the shielding methoxy group and para to the bromine. |

| N-H | 5.0 - 6.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and depends on concentration and solvent. Broad due to quadrupole coupling and potential exchange. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Typical range for an aryl methoxy group. |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | 9H | A large, sharp singlet characteristic of the magnetically equivalent protons of a tert-butyl group. |

Expected ¹³C NMR Data: The number of signals will confirm the molecular symmetry. For the proposed structure, 11 distinct carbon signals are expected.

| Carbon Assignment | Expected Shift (δ, ppm) | Rationale |

| **Ar-C (C-2, C-NO₂) ** | 140 - 150 | Attached to the electron-withdrawing nitro group. |

| Ar-C (C-5, C-OCH₃) | 150 - 160 | Attached to the electron-donating methoxy group. |

| Ar-C (C-1, C-NH) | 135 - 145 | Attached to the amino group. |

| Ar-C (C-4, C-Br) | 110 - 120 | Attached to bromine; exhibits a heavy atom effect. |

| Ar-C (C-3, C-H) | 100 - 110 | Shielded by the ortho methoxy group. |

| Ar-C (C-6, C-H) | 115 - 125 | Deshielded by the ortho nitro group. |

| -C(CH₃)₃ | 50 - 60 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | 28 - 32 | Methyl carbons of the tert-butyl group. |

| -OCH₃ | 55 - 60 | Methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition (if needed): If assignments are ambiguous, perform a COSY experiment to identify H-H couplings and an HMBC experiment to establish long-range (2-3 bond) H-C correlations. The HMBC will be critical to definitively link the aromatic protons to their respective carbons and confirm the substitution pattern. For example, a correlation between the methoxy protons (δ ~3.9 ppm) and the C-5 carbon (δ ~155 ppm) would be expected.

Single-Crystal X-ray Diffraction: The Definitive Proof

Causality: While the combination of MS and NMR provides a highly confident 2D structure, only SCXRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[9] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, serving as the ultimate validation of the proposed structure.[10]

Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell. This data confirms the connectivity and reveals conformational details, such as the torsion angle of the nitro group relative to the aromatic ring, which is often twisted out of the plane due to steric hindrance from adjacent substituents.[11]

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise values for all bonds (e.g., C-N, C-Br, N-O). |

| Bond Angles | Precise values for all angles (e.g., C-N-C, O-N-O). |

| Torsion Angles | Defines the 3D conformation and steric interactions. |

| Intermolecular Interactions | Identifies hydrogen bonding or other packing forces in the crystal lattice. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage. An X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data to locate all atoms and determine their final positions and thermal parameters.

-

Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Conclusion

The structural elucidation of a complex organic molecule like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a systematic process of evidence accumulation. This guide outlines a robust, self-validating workflow where each analytical technique provides a crucial and complementary piece of information. Mass spectrometry confirms the elemental formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of NMR experiments maps the precise atomic connectivity and confirms the regiochemistry. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated approach, researchers can establish the structure of this and other complex aniline derivatives with the highest degree of scientific certainty.

References

-

Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Retrieved from [Link]

-

Louër, D., et al. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 11(2), 127-130. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Retrieved from [Link]

-

Khmel'nitskii, R. A., & Polyakova, A. A. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Chemistry of Anilines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). X Ray crystallography. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. In the absence of extensive empirical data in publicly available literature, this document synthesizes information on structurally related analogs and foundational chemical principles to forecast its behavior in various solvent systems. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic determination of its solubility, offering a robust framework for researchers in pharmaceutical development and chemical synthesis. The methodologies described herein are designed to establish a thorough and reliable solubility profile, a critical parameter for formulation development, reaction optimization, and toxicological studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a pivotal physicochemical property that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1] For a compound like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, which possesses structural motifs common in medicinal chemistry, understanding its solubility is paramount. Poor aqueous solubility can lead to challenges in formulation, variable absorption, and ultimately, compromised clinical outcomes.[1] This guide serves as a foundational resource for scientists and researchers, providing both predictive insights and actionable experimental designs to thoroughly characterize this compound's solubility profile.

Physicochemical Properties and Predicted Solubility

| Property | Predicted Value/Characteristic | Rationale & Comparative Analysis |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | Derived from structural components. |

| Molecular Weight | 303.15 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Nitroaniline derivatives are typically solids at room temperature.[2][3] |

| Aqueous Solubility | Predicted to be sparingly to poorly soluble | The presence of a bulky, hydrophobic tert-butyl group and a bromo substituent is expected to significantly limit interaction with water. This is consistent with related bromoaniline compounds which are generally sparingly soluble in water.[4][5] |

| Organic Solvent Solubility | Predicted to be more soluble in organic solvents | Increased solubility is anticipated in solvents like ethanol, methanol, and chloroform, which can better accommodate the molecule's hydrophobic regions.[4] |

Factors Influencing the Solubility of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

The solubility of this compound will be dictated by a balance of intermolecular forces. The nitro and amino groups offer potential for hydrogen bonding, while the bromo, tert-butyl, and methoxy groups contribute to its lipophilic character.

-

Solvent Polarity : A "like dissolves like" principle will apply. Polar solvents will interact with the nitro and amino groups, while non-polar solvents will better solvate the hydrophobic portions of the molecule.

-

Temperature : For most solid solutes, solubility increases with temperature. This relationship should be experimentally verified.

-

pH : The amino group has basic properties, and its protonation state will be pH-dependent. At lower pH values, the formation of a more soluble salt is possible.

Experimental Protocol for Solubility Determination

The following section details a robust, step-by-step methodology for the experimental determination of the solubility of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. The shake-flask method is presented as the gold standard for determining thermodynamic solubility.[6][7]

Materials and Equipment

-

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (as solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Thermostatic shaker

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[8]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions : Add an excess amount of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[9]

-

Solvent Addition : Add a known volume of the selected solvent to each vial.

-

Equilibration : Tightly seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[9]

-

Sample Collection : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe.[9]

-

Filtration : Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.[7]

-

Analysis : Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Data Reporting : Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Enhancing Solubility: Potential Strategies

For poorly water-soluble compounds like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, several formulation strategies can be employed to enhance solubility and improve bioavailability.[1][10]

Logical Framework for Solubility Enhancement

The selection of a suitable solubility enhancement technique depends on the physicochemical properties of the compound and the desired dosage form.[1]

Caption: Strategies for Enhancing Solubility.

Conclusion

While direct experimental solubility data for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is not currently available in the public domain, a comprehensive understanding of its likely behavior can be derived from its molecular structure and comparison with related compounds. This guide provides a predictive assessment of its solubility and, more importantly, a detailed, actionable framework for its experimental determination. By following the outlined protocols, researchers can generate the critical data needed to advance the development of this compound for its intended applications in research and medicine.

References

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

-

Pharmaffiliates. 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. [Link]

-

Chemspace. 4-bromo-N-butyl-5-methoxy-2-nitroaniline. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Solubility of Things. 2-Bromoaniline. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. brieflands.com [brieflands.com]

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: Synthesis, Safety, and Handling

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview based on its chemical structure and toxicological data from closely related nitroaniline analogs. The information herein is intended for use by qualified researchers and professionals in a controlled laboratory setting. It is not a substitute for a certified SDS and a thorough risk assessment should be conducted before handling this compound.

Introduction and Compound Profile

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a complex substituted nitroaniline. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals and specialized dyes. The specific combination of a bulky N-tert-butyl group, a bromine atom, and methoxy and nitro substituents on the aniline ring suggests its utility as a building block for creating highly functionalized target molecules. Its structural complexity necessitates a careful and informed approach to its handling, storage, and use in experimental protocols.

This guide provides an inferred safety profile, a plausible synthetic pathway, and detailed handling procedures to empower researchers with the critical information needed for its safe application in drug discovery and development.

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below includes calculated properties and data from close structural analogs to provide a working profile.

| Property | Value / Information | Source / Basis |

| IUPAC Name | 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | - |

| CAS Number | Not assigned | - |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | Calculated |

| Molecular Weight | 303.15 g/mol | Calculated |

| Appearance | Expected to be a yellow to orange crystalline solid | Analogy to related nitroanilines[1][2] |

| Storage | Recommended: 2-8°C, in a dry, well-ventilated area | Based on the N-isopropyl analog[3] |

| Solubility | Likely insoluble in water; soluble in organic solvents | Analogy to related nitroanilines[4] |

Hazard Assessment and Safety Protocols (Inference-Based)

The hazard profile for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is inferred from the known toxicology of its structural components: the nitroaniline core, the bromo-substituent, and the N-alkyl group. Structurally related compounds like 4-Methoxy-2-nitroaniline are classified as highly toxic.[5]

Inferred GHS Classification

| Hazard Class | Category | Inferred Hazard Statement | Basis |

| Acute Toxicity, Oral | Category 2/3 | Fatal or Toxic if swallowed | 4-Methoxy-2-nitroaniline is fatal if swallowed[5] |

| Acute Toxicity, Dermal | Category 2/3 | Fatal or Toxic in contact with skin | 4-Methoxy-2-nitroaniline is fatal in contact with skin[5] |

| Acute Toxicity, Inhalation | Category 2/3 | Fatal or Toxic if inhaled | 4-Methoxy-2-nitroaniline is fatal if inhaled[5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 4-Bromo-2-nitroaniline is a known skin irritant[6][7] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | 4-Bromo-2-nitroaniline causes serious eye irritation[6][7] |

| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure | 4-Methoxy-2-nitroaniline may cause organ damage[5] |

Toxicological Insights: The "Why" Behind the Hazard

The high toxicity of nitroanilines is primarily due to their ability to be absorbed systemically, where the nitro group can be metabolized. This process can lead to methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. Ferric hemoglobin cannot bind oxygen, leading to cyanosis and oxygen deprivation in tissues. The presence of multiple electron-withdrawing groups (nitro, bromo) and the aniline moiety makes this compound a potent oxidizing agent in a biological context.

Laboratory Handling and Exposure Control

Given the inferred high toxicity, stringent safety protocols are mandatory. All operations involving this compound must be conducted within a certified chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: A properly functioning chemical fume hood is essential to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: For situations with a higher risk of aerosolization (e.g., cleaning spills), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

-

Safe Handling and Storage Workflow

The following diagram outlines the standard workflow for handling highly toxic solid compounds.

Caption: Standard laboratory workflow for handling potent solid compounds.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes. Seek urgent medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek urgent medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek urgent medical attention.

Plausible Synthesis Protocol

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is not described in readily available literature. However, a plausible multi-step pathway can be designed based on established organic chemistry principles, starting from 3-methoxy-4-bromoaniline. The key challenge is controlling the regioselectivity of the nitration step. Protecting the amine as an acetamide is a classic strategy to moderate its activating effect and direct electrophiles.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Step-by-Step Experimental Protocol

Causality Note: This protocol is illustrative. Each step requires careful optimization and characterization of intermediates.

Step 1: Acetylation of 3-Methoxy-4-bromoaniline

-

Rationale: The acetylation of the amine group serves two purposes: it reduces the amine's powerful activating nature, preventing polysubstitution during nitration, and its steric bulk helps direct the incoming nitro group to the ortho position.

-

Dissolve 3-Methoxy-4-bromoaniline (1.0 eq) in pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid N-(4-Bromo-3-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(4-Bromo-3-methoxyphenyl)acetamide

-

Rationale: A mixture of nitric and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperature to control the exothermic reaction and minimize side products.[8]

-

Slowly add the dried acetamide from Step 1 to concentrated sulfuric acid at 0°C.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Cool the nitrating mixture to 0°C and add it dropwise to the acetamide solution, ensuring the temperature does not exceed 5°C.

-

Stir the reaction at 0-5°C for 2-3 hours.

-

Carefully pour the mixture onto crushed ice.

-

Collect the precipitated N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with water until neutral, and dry.

Step 3: N-Alkylation of the Amide

-

Rationale: Direct alkylation of the aniline is difficult. Alkylating the acetamide is more feasible. A strong base like sodium hydride (NaH) is used to deprotonate the amide nitrogen, forming a nucleophilic amide anion which then reacts with tert-butyl bromide in an Sₙ2 reaction.

-

Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the nitro-acetamide from Step 2 in anhydrous THF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add tert-butyl bromide (1.5 eq) and heat the reaction to reflux for 12-18 hours.

-

Cool the reaction and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Hydrolysis of the Amide

-

Rationale: The final step is the removal of the acetyl protecting group to reveal the secondary amine. This is typically achieved by acid-catalyzed hydrolysis.

-

Dissolve the purified product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the solution and neutralize carefully with a base (e.g., aqueous sodium bicarbonate).

-

The product may precipitate or require extraction with an organic solvent.

-

Collect and dry the final product, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. Further purification may be required.

Conclusion and Recommendations

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline should be treated as a highly hazardous compound due to the established toxicity of its parent structures. All handling must be performed with appropriate engineering controls and personal protective equipment. The provided synthetic protocol offers a logical and feasible route for its preparation, grounded in established chemical principles. Researchers are strongly advised to conduct a thorough risk assessment and consult the safety data for all reagents and analogs before commencing any experimental work.

References

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. [Link]

- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.

-

CP Lab Safety. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. [Link]

- Google Patents. Synthesis method of substituted nitroaniline. CN103848706A.

- Google Patents. Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.

-

ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

Sources

- 1. 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2 [chemicalbook.com]

- 2. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. azom.com [azom.com]

Potential biological activity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives

An In-depth Technical Guide on the Potential Biological Activity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of new chemical entities with the potential to address unmet medical needs. The substituted nitroaniline scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[1] This guide focuses on the untapped potential of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its derivatives, a class of compounds at the frontier of chemical genomics and drug development. While direct biological data for this specific scaffold is not yet prevalent in published literature, a systematic analysis of its constituent functional groups—the nitroaniline core, a bromine substituent, a methoxy group, and a tert-butyl group—provides a strong rationale for its investigation as a source of new bioactive molecules.

This document serves as a technical and strategic guide for researchers, offering a comprehensive overview of the chemical rationale, proposed synthetic strategies, and a roadmap for the systematic evaluation of the biological activities of these novel derivatives. By integrating principles of medicinal chemistry with established experimental protocols, this guide aims to catalyze the exploration of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives as potential therapeutic candidates.

Chemical Rationale: A Structure-Based Hypothesis for Biological Activity

The potential biological activity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives can be inferred from the well-documented roles of its individual chemical moieties in bioactive molecules.

-

The Nitroaniline Core: Nitroaromatic compounds, including nitroanilines, are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[2][3] The nitro group, being a strong electron-withdrawing group, can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial cells, to form reactive nitroso and hydroxylamine intermediates.[4] These reactive species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins, leading to cytotoxicity.[4]

-

The Role of Bromine: The introduction of a bromine atom into a molecular scaffold can significantly modulate its physicochemical and pharmacological properties.[5] Bromination can enhance the lipophilicity of a compound, thereby improving its membrane permeability and cellular uptake.[5] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity.[5] In some cases, bromination has been shown to increase the therapeutic activity and duration of action of a drug.[5]

-

The Methoxy Group's Influence: The methoxy group is a common substituent in many natural products and approved drugs.[6] It can influence a molecule's conformation, solubility, and metabolic stability.[6][7] By participating in hydrogen bonding as an acceptor and through steric interactions, the methoxy group can orient the molecule within a binding pocket, enhancing its affinity for a biological target.[7] Its presence can also block sites of metabolism, thereby increasing the bioavailability and half-life of a compound.[7]

-

The N-(tert-butyl) Group: The bulky tert-butyl group is often incorporated into drug candidates to impart steric hindrance and conformational rigidity.[8] This can lead to increased selectivity for a particular biological target by preventing non-specific binding.[8] The lipophilic nature of the tert-butyl group can also enhance membrane permeability.[8]

Collectively, the unique combination of these functional groups in the 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline scaffold suggests a high potential for diverse biological activities, warranting a thorough investigation.

Proposed Synthetic Pathways

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its derivatives can be approached through a multi-step synthetic sequence, starting from commercially available precursors. A plausible synthetic route is outlined below.

Synthesis of the Core Scaffold

A potential pathway to the core scaffold could involve the nitration of a suitably substituted aniline precursor, followed by bromination and N-alkylation. The order of these steps would need to be optimized to achieve the desired regioselectivity and yield.

Caption: Proposed synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Experimental Protocol: A General Approach

The following is a generalized, multi-step protocol for the synthesis of the target compound, based on established organic chemistry methodologies.[9][10]

-

Acetylation of p-Anisidine:

-

Dissolve p-anisidine in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

-

Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product, 4-methoxyacetanilide.

-

Filter, wash with cold water, and dry the product.

-

-

Nitration of 4-Methoxyacetanilide:

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature below 10°C.

-

Slowly add the 4-methoxyacetanilide to the nitrating mixture with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with water to remove excess acid, and dry the product, 4-methoxy-2-nitroacetanilide.

-

-

Hydrolysis of 4-Methoxy-2-nitroacetanilide:

-

Reflux the 4-methoxy-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture to precipitate the product, 4-methoxy-2-nitroaniline.

-

Filter, wash with water, and dry the product.

-

-

Bromination of 4-Methoxy-2-nitroaniline:

-

Dissolve 4-methoxy-2-nitroaniline in a suitable solvent (e.g., acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Pour the reaction mixture into water and collect the precipitated product by filtration.

-

Wash the product with a solution of sodium bisulfite to remove any unreacted bromine, followed by water.

-

Dry the product, 4-bromo-5-methoxy-2-nitroaniline.

-

-

N-tert-butylation of 4-Bromo-5-methoxy-2-nitroaniline:

-

This step can be challenging due to the steric hindrance of the tert-butyl group. A possible approach is the Ritter reaction or a related amination protocol.

-

Alternatively, a nucleophilic aromatic substitution reaction on a suitable precursor could be explored.

-

Potential Biological Activities and Screening Strategies

Based on the chemical rationale, the following biological activities are proposed for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives. A tiered screening approach is recommended to efficiently evaluate these potential activities.

Anticancer Activity

The presence of the nitroaromatic moiety suggests potential as a hypoxia-activated prodrug.[4] The cytotoxic effects of these compounds could be particularly pronounced in the hypoxic microenvironment of solid tumors.

Screening Workflow:

Caption: A tiered approach for anticancer activity screening.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[11] The proposed derivatives may exhibit activity against a range of pathogenic bacteria and fungi.

Screening Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Niche Yet Crucial Research Chemical

In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular intermediates is paramount. 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a highly functionalized aniline derivative that has emerged as a significant building block, particularly in the synthesis of targeted protein degraders. Its unique substitution pattern—featuring a bulky N-tert-butyl group, a bromine atom, a methoxy group, and a nitro group—offers a versatile platform for constructing complex bioactive molecules. The interplay of the electron-donating and electron-withdrawing groups, combined with the steric influence of the tert-butyl substituent, dictates its reactivity and makes it a valuable precursor for creating libraries of compounds for high-throughput screening. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role in the development of next-generation therapeutics.

Strategic Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

A direct, one-pot synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is challenging due to the multiple reactive sites on the aniline core. A rational, multi-step approach is necessary to achieve the desired substitution pattern with high regioselectivity. The proposed synthetic pathway leverages well-established reactions in organic chemistry, commencing from a readily available starting material.

A plausible synthetic route would likely begin with 3-bromo-4-methoxyaniline. The synthesis would proceed through a sequence of protection, nitration, and N-alkylation steps. The initial protection of the highly activating amino group is crucial to control the regioselectivity of the subsequent electrophilic nitration. Following nitration, the introduction of the sterically demanding tert-butyl group onto the nitrogen atom can be achieved, followed by deprotection to yield the final product.

Caption: Proposed synthetic workflow for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of 3-Bromo-4-methoxyaniline

-

In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water to precipitate the N-(3-bromo-4-methoxyphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the N-(3-bromo-4-methoxyphenyl)acetamide from the previous step, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

-

Suspend the N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours until TLC analysis indicates complete deprotection.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 5-bromo-4-methoxy-2-nitroaniline.

-

Collect the product by filtration, wash with water, and dry.

Step 4: N-tert-butylation of 5-Bromo-4-methoxy-2-nitroaniline

-

In a dry reaction vessel under an inert atmosphere, dissolve 5-bromo-4-methoxy-2-nitroaniline and tert-butyl 2,2,2-trichloroacetimidate in an anhydrous solvent such as nitromethane.

-

Add a catalytic amount of copper(II) triflate (Cu(OTf)₂).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ |

| Molecular Weight | 303.15 g/mol |

| Appearance | Likely a yellow to orange crystalline solid. |

| Melting Point | Expected to be in the range of 100-150 °C, influenced by the bulky tert-butyl group disrupting crystal packing. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| pKa (of the amine) | The presence of the ortho-nitro group significantly reduces the basicity of the aniline nitrogen, resulting in a low pKa. |

Expected Spectroscopic Data:

-